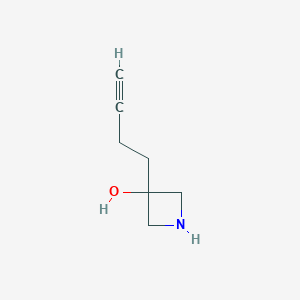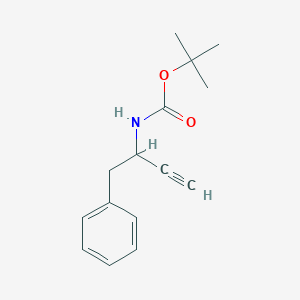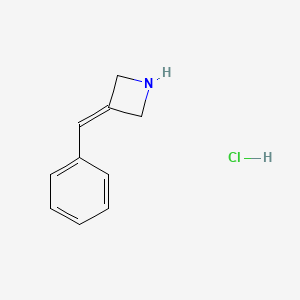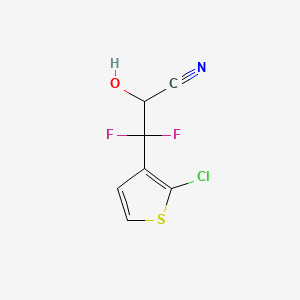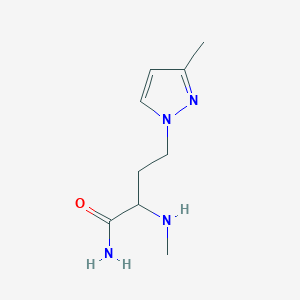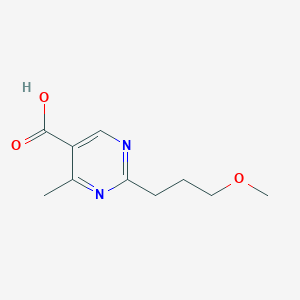![molecular formula C49H58N4O8S4 B13480472 2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B13480472.png)
2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The specific synthetic routes and reaction conditions would depend on the desired purity and yield of the final product. Common techniques used in the synthesis of such complex molecules include:
Condensation reactions: Combining smaller molecules to form larger ones.
Cyclization reactions: Forming ring structures from linear molecules.
Functional group transformations: Modifying specific functional groups to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Adding oxygen or removing hydrogen to increase the oxidation state of the molecule.
Reduction: Adding hydrogen or removing oxygen to decrease the oxidation state of the molecule.
Substitution: Replacing one functional group with another.
Addition: Adding new atoms or groups to the molecule without breaking any bonds.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Solvents: Such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation reactions might produce ketones or aldehydes, while reduction reactions might produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a reagent or catalyst in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: As a potential therapeutic agent or diagnostic tool.
Industry: As a component in materials science or nanotechnology.
Mécanisme D'action
The mechanism by which the compound exerts its effects would depend on its specific molecular structure and the targets it interacts with. Potential mechanisms of action include:
Binding to specific receptors or enzymes: Modulating their activity.
Interacting with cellular membranes: Affecting their permeability or stability.
Generating reactive oxygen species: Inducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to this one might include other benzothiazole derivatives or molecules with similar functional groups. Examples include:
2-(2’-Hydroxyphenyl)benzothiazole: A fluorescent dye used in biochemical assays.
Benzothiazole-2-thiol: A reagent used in organic synthesis.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable tool for various scientific research applications.
Propriétés
Formule moléculaire |
C49H58N4O8S4 |
|---|---|
Poids moléculaire |
959.3 g/mol |
Nom IUPAC |
N,N-diethylethanamine;3-[5-methoxy-2-[(E)-2-[(3E)-3-[(2E)-2-[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]ethylidene]-2-(N-phenylanilino)cyclopenten-1-yl]ethenyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C43H43N3O8S4.C6H15N/c1-53-35-19-21-39-37(29-35)44(25-9-27-57(47,48)49)41(55-39)23-17-31-15-16-32(43(31)46(33-11-5-3-6-12-33)34-13-7-4-8-14-34)18-24-42-45(26-10-28-58(50,51)52)38-30-36(54-2)20-22-40(38)56-42;1-4-7(5-2)6-3/h3-8,11-14,17-24,29-30H,9-10,15-16,25-28H2,1-2H3,(H-,47,48,49,50,51,52);4-6H2,1-3H3 |
Clé InChI |
BZDZWRDWUUXPKI-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)CC.COC1=CC2=C(C=C1)S/C(=C/C=C/3\CCC(=C3N(C4=CC=CC=C4)C5=CC=CC=C5)/C=C/C6=[N+](C7=C(S6)C=CC(=C7)OC)CCCS(=O)(=O)[O-])/N2CCCS(=O)(=O)O |
SMILES canonique |
CCN(CC)CC.COC1=CC2=C(C=C1)SC(=CC=C3CCC(=C3N(C4=CC=CC=C4)C5=CC=CC=C5)C=CC6=[N+](C7=C(S6)C=CC(=C7)OC)CCCS(=O)(=O)[O-])N2CCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imino(methyl)[(1r,3r)-3-(hydroxymethyl)cyclobutyl]-lambda6-sulfanone hydrochloride](/img/structure/B13480394.png)
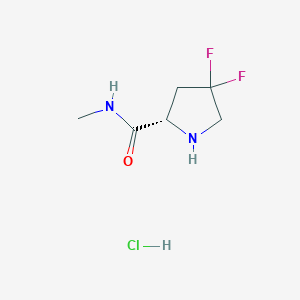
![tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13480401.png)
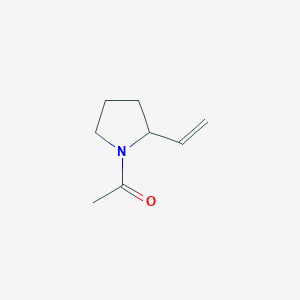
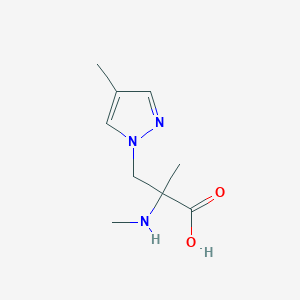
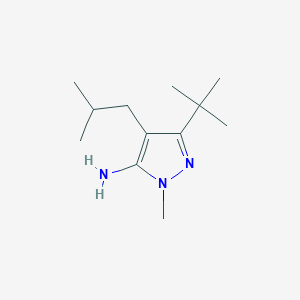
![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid](/img/structure/B13480442.png)
